

Uprosertib Combination vs. Monotherapy: Efficacy Outcomes

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Compound Focus: Uprosertib

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Regimen	Patient Population	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progression-Free Survival (PFS)
Trametinib (MEKi) Monotherapy (Part I)	mTNBC, previously treated (n=37)	5.4% (2/37) [1] [2]	21.6% (8/37) [1] [2]	7.7 weeks [1] [2]
Trametinib + Uprosertib Combination (Part II)	Patients progressing on Part I (n=19)	15.8% (3/19) [1] [2]	31.6% (6/19) [1] [2]	7.8 weeks [1] [2]

Trial Design notes: This was a two-part, single-arm study. All patients first received trametinib monotherapy. Upon disease progression, eligible patients transitioned to the combination of trametinib (at a reduced dose of 1.5 mg) and **uprosertib** (50 mg) [1] [2].

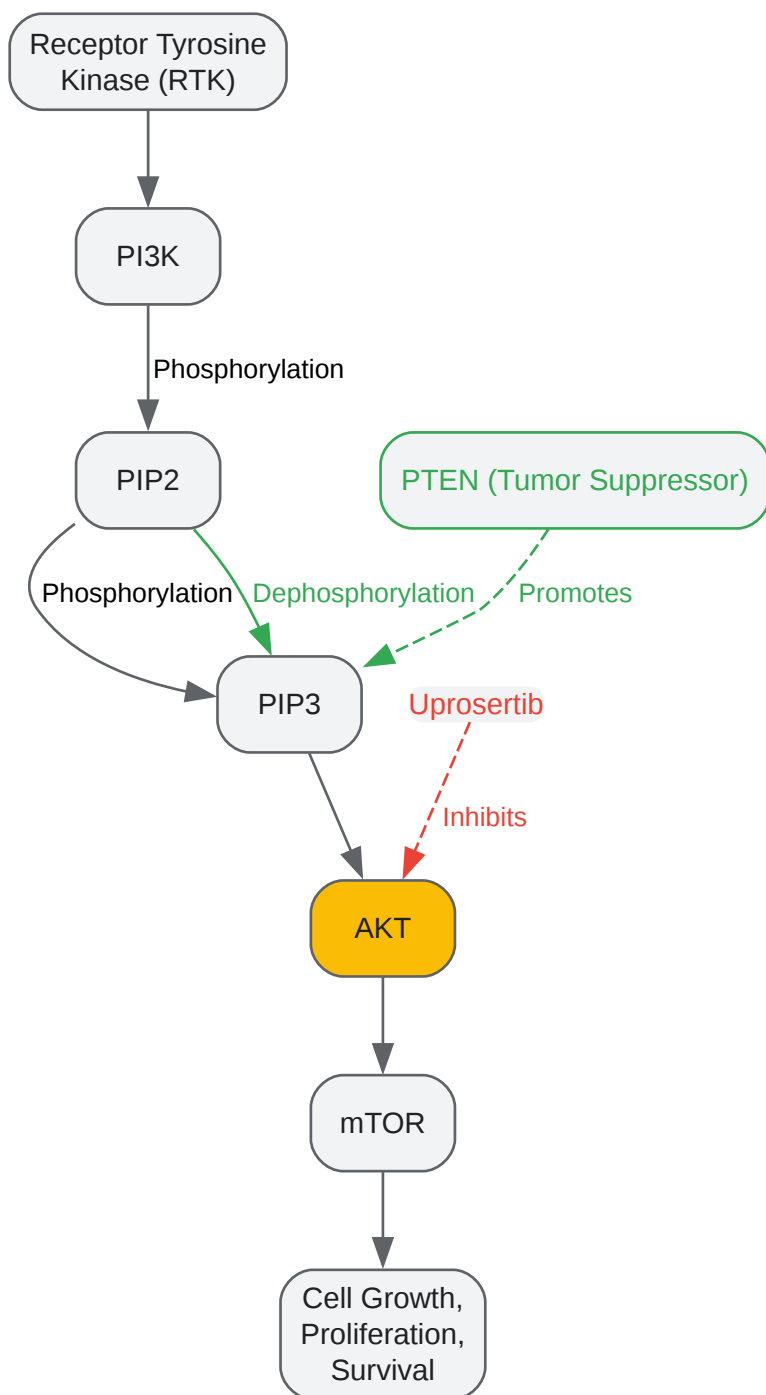
Experimental Protocol & Key Findings

For research reproducibility, here are the detailed methodologies and significant translational findings from the cited study.

- **Study Design:** Open-label, two-part, Phase II, single-arm, multicenter trial [1] [2]
- **Patient Population:** Patients with metastatic triple-negative breast cancer (mTNBC) previously treated with chemotherapy [1] [2]
- **Interventions:**
 - **Part I (Monotherapy):** Trametinib 2 mg orally, once daily [1] [2]
 - **Part II (Combination):** Trametinib 1.5 mg orally, once daily + **Uprosertib** 50 mg orally, once daily [1] [2]
- **Key Biomarker Analysis:** The study analyzed circulating tumor DNA (ctDNA). **Clearance of ctDNA at the beginning of the second treatment cycle (C2D1) was associated with significantly improved progression-free survival (PFS) and overall survival (OS)** in patients receiving trametinib monotherapy, suggesting its potential as an early biomarker of response [1] [2].

Uprosertib's Mechanism of Action

The following diagram illustrates the therapeutic target of **uprosertib** within the PI3K/AKT/mTOR signaling pathway, a crucial cascade often dysregulated in cancer.



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Uprosertib is a **selective, ATP-competitive, and orally bioavailable AKT inhibitor** [3]. It targets and inhibits all three AKT isoforms (1, 2, and 3), which are key nodes in the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and promotes tumor cell survival and growth [4] [3].

Interpretation of Clinical Data

- **Limited Clinical Benefit:** The data indicates that while adding **uprosertib** to trametinib after progression **increased the objective response rate**, it **did not extend median progression-free survival** [1] [2]. This suggests that the combination may overcome resistance in only a small subset of patients or that the benefit is not sustained.
- **The Rationale for Combination:** The combination of MEK and AKT inhibitors is scientifically grounded. Resistance to MEK inhibitors can occur through activation of the PI3K/AKT pathway; thus, simultaneously targeting both pathways aims to preempt this resistance mechanism [4]. The modest success in this trial highlights the complexity of cancer signaling networks.

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